molecular formula C11H14O7S B13060816 ((3,4,5-Trimethoxybenzoyl)oxy)methanesulfinicacid

((3,4,5-Trimethoxybenzoyl)oxy)methanesulfinicacid

Cat. No.: B13060816
M. Wt: 290.29 g/mol
InChI Key: BKTOEIQRPKYECU-UHFFFAOYSA-N
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Description

((3,4,5-Trimethoxybenzoyl)oxy)methanesulfinicacid is a chemical compound with the molecular formula C11H14O7S It is known for its unique structural features, which include a trimethoxybenzoyl group attached to a methanesulfinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((3,4,5-Trimethoxybenzoyl)oxy)methanesulfinicacid typically involves the reaction of 3,4,5-trimethoxybenzoic acid with methanesulfinic acid under specific conditions. One common method includes the use of a dehydrating agent to facilitate the esterification process. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained at around 0-5°C to control the reaction rate .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

((3,4,5-Trimethoxybenzoyl)oxy)methanesulfinicacid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, primary amines, thiols.

Major Products

The major products formed from these reactions include sulfonic acids, sulfides, and substituted benzoyl derivatives .

Scientific Research Applications

Chemistry

In chemistry, ((3,4,5-Trimethoxybenzoyl)oxy)methanesulfinicacid is used as a reagent in organic synthesis. It serves as a precursor for the synthesis of various complex molecules and can be used in the development of new synthetic methodologies .

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biomolecules makes it useful in studying enzyme mechanisms and protein-ligand interactions .

Medicine

Its unique structure allows it to be modified into derivatives with potential therapeutic properties .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it valuable in the manufacture of polymers, coatings, and adhesives .

Mechanism of Action

The mechanism of action of ((3,4,5-Trimethoxybenzoyl)oxy)methanesulfinicacid involves its interaction with specific molecular targets. The trimethoxybenzoyl group can interact with aromatic residues in proteins, while the sulfinic acid moiety can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes and other proteins, leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

((3,4,5-Trimethoxybenzoyl)oxy)methanesulfinicacid is unique due to its combination of a trimethoxybenzoyl group and a sulfinic acid moiety. This dual functionality allows it to participate in a wide range of chemical reactions and makes it versatile for various applications .

Properties

Molecular Formula

C11H14O7S

Molecular Weight

290.29 g/mol

IUPAC Name

(3,4,5-trimethoxybenzoyl)oxymethanesulfinic acid

InChI

InChI=1S/C11H14O7S/c1-15-8-4-7(11(12)18-6-19(13)14)5-9(16-2)10(8)17-3/h4-5H,6H2,1-3H3,(H,13,14)

InChI Key

BKTOEIQRPKYECU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OCS(=O)O

Origin of Product

United States

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